1,2,3,4-Tetrahydroquinoxalin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123342-22-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoxalin-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2 |
InChI Key |
CHTHLHKDMPRBFZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2N1)O |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)O |
Synonyms |
2-Quinoxalinol, 1,2,3,4-tetrahydro- |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1,2,3,4 Tetrahydroquinoxalin 2 Ol
Reactivity of the Hydroxyl Group at Position 2
The hydroxyl group at the C2 position is part of a hemiaminal functional group. This is significant because hemiaminals exist in equilibrium with their open-chain aldehyde-amine forms. Consequently, the reactivity of the hydroxyl group can be understood both as that of an alcohol and as a masked aldehyde, providing unique transformation pathways.
The hydroxyl group of 1,2,3,4-tetrahydroquinoxalin-2-ol can undergo reactions typical of alcohols, such as esterification and etherification, to form the corresponding O-acyl and O-alkyl derivatives.
Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters. This reaction, a classic Fischer-Speier esterification, is a reversible process where the acid catalyst protonates the hydroxyl group, converting it into a better leaving group (water) to facilitate nucleophilic attack by the carboxylic acid. chemguide.co.uk Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine, to achieve higher yields and avoid the need for strong acid catalysts.
Etherification: The formation of ethers from the C2-hydroxyl group can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. However, care must be taken as the acidic N-H protons can also be deprotonated. Acid-catalyzed dehydration with an alcohol can also lead to ether formation, although this method can be less efficient and may lead to side products.
| Reaction Type | Reagent | Conditions | Product Type |
| Esterification | Acetic Anhydride | Pyridine, Room Temp. | 2-Acetoxy-1,2,3,4-tetrahydroquinoxaline |
| Esterification | Benzoic Acid | H₂SO₄ (cat.), Heat | 2-Benzoyloxy-1,2,3,4-tetrahydroquinoxaline |
| Etherification | Methyl Iodide | NaH, THF | 2-Methoxy-1,2,3,4-tetrahydroquinoxaline |
| Etherification | Benzyl Bromide | K₂CO₃, Acetone | 2-(Benzyloxy)-1,2,3,4-tetrahydroquinoxaline |
This interactive table summarizes typical esterification and etherification reactions.
The oxidation state of the C2 carbon can be readily altered, leading to important transformations of the quinoxaline (B1680401) core.
Reduction: The hydroxyl group itself is generally a poor leaving group and resistant to direct reduction. However, it can be converted into a better leaving group, such as a tosylate, which can then be reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄). A more direct pathway for the removal of the hydroxyl group would involve leveraging the ring-chain tautomerism. The open-chain amino-aldehyde form could undergo reductive amination, which would reduce the aldehyde to an alcohol and potentially lead to other complex reaction pathways.
The direct displacement of the hydroxyl group via a nucleophilic substitution reaction is challenging because hydroxide is a poor leaving group. nih.gov To facilitate this reaction, the hydroxyl group must first be activated by converting it into a better leaving group.
One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group, forming an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by a nucleophile. This process is particularly effective with nucleophiles that are stable in acidic media, such as halide ions from hydrohalic acids (HCl, HBr, HI).
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups, and can be readily displaced by a wide range of nucleophiles in an Sₙ2-type reaction. This two-step sequence allows for the introduction of various functionalities at the C2 position with high efficiency.
| Activation Method | Reagent | Intermediate | Nucleophile | Product |
| Acid Protonation | HBr | C2-OH₂⁺ | Br⁻ | 2-Bromo-1,2,3,4-tetrahydroquinoxaline |
| Sulfonate Ester Formation | Tosyl Chloride, Pyridine | C2-OTs | CN⁻ | 2-Cyano-1,2,3,4-tetrahydroquinoxaline |
| Sulfonate Ester Formation | Mesyl Chloride, Et₃N | C2-OMs | N₃⁻ | 2-Azido-1,2,3,4-tetrahydroquinoxaline |
This interactive table outlines pathways for nucleophilic substitution at the C2 position.
Reactivity of the Nitrogen Heteroatoms
The N1 and N4 atoms of this compound are secondary amines, making them nucleophilic centers that readily participate in a variety of chemical reactions.
The lone pairs on the nitrogen atoms are available for reaction with electrophiles.
N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents. The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. Depending on the stoichiometry and reaction conditions, mono-alkylation at either N1 or N4, or di-alkylation at both nitrogens, can be achieved. The presence of a base is often required to neutralize the hydrogen halide byproduct.
| Reaction Type | Reagent | Position(s) | Product Type |
| N-Alkylation | Ethyl Iodide | N1 and/or N4 | N-Ethyl derivative |
| N-Acylation | Acetyl Chloride | N1 and/or N4 | N-Acetyl derivative |
| N-Sulfonylation | Benzenesulfonyl Chloride | N1 and/or N4 | N-Benzenesulfonyl derivative |
This interactive table shows examples of N-functionalization reactions.
The secondary amine functionalities can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones can lead to the formation of aminals if both N-H groups are involved, or can initiate more complex cyclization cascades.
Annulation reactions, which involve the formation of a new ring fused to the existing heterocyclic system, are also possible. A classic example of such a transformation in a related system is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. While this compound is not a β-arylethylamine itself, analogous acid-catalyzed condensation and cyclization reactions involving the nitrogen atoms can be envisioned with appropriate bifunctional reagents, leading to the construction of more complex, polycyclic heterocyclic systems. nih.gov For example, condensation with a β-dicarbonyl compound could lead to the formation of a new fused pyrimidine or diazepine ring, depending on the reagent and reaction conditions.
Strategic N-Protection and Deprotection in Multi-Step Synthesis
In the multi-step synthesis of complex molecules incorporating the tetrahydroquinoxaline scaffold, the strategic protection and deprotection of the nitrogen atoms are crucial steps. cem.com These steps prevent unwanted side reactions and direct the reactivity towards other parts of the molecule. The secondary amine (N1) and the aniline-type amine (N4) exhibit different reactivities, allowing for selective protection.
Commonly used protecting groups for the amine functionalities in similar heterocyclic systems include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of the protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal.
For instance, in syntheses involving related dihydroquinoxalin-2-ones, N-Boc protected iodoanilines have been utilized as precursors. uit.no The Boc group provides stability during coupling reactions. The deprotection is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA), which cleaves the Boc group to liberate the free amine, facilitating a subsequent cyclization step. uit.nod-nb.info This strategy ensures that the nitrogen atom does not interfere with preceding synthetic steps and is only revealed when needed for ring formation. uit.no
The general scheme for N-protection involves reacting the amine with an acylating or sulfonylating agent, while deprotection requires conditions that selectively cleave the N-protecting group bond without affecting other functional groups in the molecule. cem.com
Table 1: Common N-Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent for Protection | Deprotection Conditions |
|---|---|---|
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) uit.nonih.gov |
| Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., Piperidine) |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
Electrophilic and Nucleophilic Substitution on the Aromatic Ring
The benzene (B151609) ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the N4-alkylamino group. This directing effect preferentially guides incoming electrophiles to the ortho and para positions relative to the nitrogen atom (C6 and C8).
Typical electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
While the N4-amino group is an activator, the heterocyclic portion can influence the regioselectivity of these reactions. In related quinolinone systems, lithiation followed by quenching with an electrophile has been used to achieve substitution on the heterocyclic ring, but electrophilic substitution on the aromatic part remains a primary pathway for functionalization. nih.gov
Nucleophilic aromatic substitution (SNAr) on the aromatic ring is generally difficult unless the ring is activated by potent electron-withdrawing groups (like -NO₂) at positions ortho or para to a suitable leaving group (such as a halide). For the unsubstituted this compound, this type of reaction is not favored.
Ring-System Modifications and Rearrangements
The tetrahydroquinoxaline ring system can undergo significant structural modifications, including the formation of new bridged structures or complete ring opening and subsequent recyclization.
Formaldehyde (B43269) (CH₂O) is a highly reactive C1 building block capable of reacting with the two nitrogen atoms of the tetrahydroquinoxaline ring system. nih.govwikipedia.org In the presence of an acid or base, formaldehyde can react with the N1 and N4 amines to form a bridged methylene (-CH₂-) adduct, resulting in a rigid tricyclic system. This reaction is analogous to the formation of hexahydro-1,3,5-triazines from the reaction of primary amines with formaldehyde. wikipedia.org
The reaction proceeds via the formation of an intermediate N-hydroxymethyl derivative, which can then undergo intramolecular cyclization with the second nitrogen atom to form the methylene bridge. wikipedia.org These reactions are pivotal in the synthesis of complex heterocyclic structures from simpler amine precursors. documentsdelivered.comelectronicsandbooks.com
Table 2: Representative Reaction with Formaldehyde
| Reactants | Reagent | Product Type | Description |
|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoxaline-2-ol | Formaldehyde (CH₂O) | N1,N4-Methylene-bridged adduct | Formation of a tricyclic system via intramolecular cyclization. |
The tetrahydroquinoxaline ring may undergo cleavage under specific conditions. For instance, strong oxidative or reductive conditions can lead to the opening of the heterocyclic ring. The presence of the hydroxyl group at the C2 position can influence this reactivity.
A potential pathway for ring opening could involve oxidation of the secondary alcohol at C2 to a ketone, forming a 1,2,3,4-tetrahydroquinoxalin-2-one derivative. Such derivatives are synthetically versatile. uit.no Subsequent hydrolytic cleavage of the amide bond within this intermediate under harsh acidic or basic conditions could lead to the opening of the pyrazine (B50134) ring, yielding a substituted benzene-1,2-diamine derivative.
These ring-opened intermediates can then be subjected to recyclization reactions with different reagents to form novel heterocyclic systems. For example, reacting the resulting diamine with a different dicarbonyl compound could lead to the formation of a new, differently substituted quinoxaline or other heterocyclic structures. This ring-opening/recyclization strategy is a powerful tool for chemical library synthesis and the structural diversification of the quinoxaline core.
Derivatization and Functionalization Strategies for 1,2,3,4 Tetrahydroquinoxalin 2 Ol
Site-Specific Functionalization at the Tetrahydroquinoxaline Core
Site-specific functionalization of the tetrahydroquinoxaline core is crucial for fine-tuning the pharmacological profile of its derivatives. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of substituents without the need for pre-functionalized starting materials.
One notable strategy is the tandem dual C-H amination of tetrahydroquinoxalines. This method utilizes a copper catalyst under aerobic conditions to introduce two amino groups onto the tetrahydroquinoxaline core with high efficiency and chemoselectivity. While this has been demonstrated on the general tetrahydroquinoxaline scaffold, the presence of the hydroxyl group in 1,2,3,4-Tetrahydroquinoxalin-2-ol could influence the regioselectivity of such reactions. The hydroxyl group might direct the functionalization to specific positions or could itself be a site for derivatization.
Another approach involves the functionalization of the nitrogen atoms within the ring. The N-H bonds of the tetrahydroquinoxaline core can be readily substituted through various alkylation and arylation reactions. For instance, N-substituted tetrahydroquinoxalines can be synthesized in a one-pot reaction through a regioselective Heyns rearrangement followed by stereoselective transfer hydrogenation. nih.gov This method allows for the introduction of a wide range of substituents on one of the nitrogen atoms.
The reactivity of the hemiaminal in this compound presents a unique handle for site-specific functionalization. Hemiaminals are known to be in equilibrium with the corresponding aldehyde/ketone and amine, and can also form reactive iminium ion intermediates under acidic conditions. wikipedia.orgnsf.gov This reactivity can be exploited for the introduction of nucleophiles at the C2 position.
Table 1: Examples of Site-Specific Functionalization on Related Scaffolds
| Reaction Type | Catalyst/Reagent | Substrate Scope | Reference |
| Tandem Dual C-H Amination | Copper/O2 | Tetrahydroquinoxalines | acs.org |
| Regioselective Heyns Rearrangement/Transfer Hydrogenation | Chiral Phosphoric Acid | Quinoxalines and amines | nih.gov |
| C-H Amidation | Visible Light/Hypervalent Iodine | (Hetero)arenes | researchgate.net |
Introduction of Diverse Substituents via Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.netmdpi.com These methodologies are instrumental in the diversification of the tetrahydroquinoxaline scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have been extensively used to introduce a wide array of substituents onto aromatic and heterocyclic rings. mdpi.com For the tetrahydroquinoxaline scaffold, these reactions can be employed to functionalize the aromatic part of the molecule. For instance, aryl halides or triflates derived from the tetrahydroquinoxaline core can be coupled with various organoboron, organotin, or organozinc reagents to introduce new aryl, alkyl, or vinyl groups.
The Buchwald-Hartwig amination is particularly valuable for introducing substituted amino groups at the aromatic ring, a common feature in many bioactive quinoxaline (B1680401) derivatives. mdpi.com Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as handles for further transformations.
While direct cross-coupling on the saturated part of the tetrahydroquinoxaline ring is less common, the enamine character of certain derivatives can be exploited. For example, β-enamido triflates have been shown to undergo stereoselective Suzuki-Miyaura cross-coupling reactions. In the context of this compound, dehydration to the corresponding enamine could provide a substrate for such cross-coupling reactions, allowing for functionalization at the C3 position.
Table 2: Cross-Coupling Reactions for the Functionalization of Quinoxaline and Related Heterocycles
| Cross-Coupling Reaction | Catalyst | Coupling Partners | Application | Reference |
| Suzuki-Miyaura | Palladium | Aryl halides/triflates and boronic acids | C-C bond formation | mdpi.com |
| Buchwald-Hartwig | Palladium | Aryl halides and amines | C-N bond formation | mdpi.com |
| Sonogashira | Palladium/Copper | Aryl halides and terminal alkynes | C-C bond formation | nih.gov |
Regioselective and Stereoselective Derivatization Approaches
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules, particularly for pharmaceutical applications where specific isomers often exhibit desired biological activity.
For the tetrahydroquinoxaline scaffold, highly enantioselective synthesis of both enantiomers of chiral derivatives has been achieved through Iridium-catalyzed asymmetric hydrogenation of quinoxalines. rsc.org By simply changing the reaction solvent, the stereochemical outcome of the hydrogenation can be controlled, providing access to either the (R) or (S) enantiomer with high enantiomeric excess. rsc.org This method is particularly useful for establishing stereocenters at the C2 and C3 positions.
Regioselective functionalization can be achieved by exploiting the inherent reactivity of the tetrahydroquinoxaline system. For instance, in the cyclocondensation reaction between o-phenylenediamines and aroylpyruvates to form 3,4-dihydroquinoxalin-2(1H)-ones, the regioselectivity can be switched by using different additives. mdpi.com This allows for the selective formation of one regioisomer over the other.
In the case of this compound, the presence of the chiral center at C2 makes stereoselective derivatization a key consideration. The hydroxyl group can be derivatized with chiral reagents to introduce new stereocenters with high diastereoselectivity. Furthermore, the formation of an iminium ion intermediate from the hemiaminal can be influenced by chiral catalysts to achieve enantioselective additions of nucleophiles.
Table 3: Regio- and Stereoselective Reactions on Quinoxaline Scaffolds
| Reaction Type | Catalyst/Method | Outcome | Application | Reference |
| Asymmetric Hydrogenation | Iridium Catalyst | Enantioselective reduction | Synthesis of chiral tetrahydroquinoxalines | rsc.org |
| Cyclocondensation | Additive control (p-TsOH or HOBt/DIC) | Regioselective ring formation | Synthesis of specific regioisomers of dihydroquinoxalin-2(1H)-ones | mdpi.com |
| Cascade Reaction | N-heterocyclic carbene | Stereoselective formation of three consecutive stereocenters | Synthesis of functionalized tetrahydroquinolines | nih.gov |
Computational and Theoretical Chemistry Studies on 1,2,3,4 Tetrahydroquinoxalin 2 Ol
Structure-Reactivity and Structure-Property Relationship Studies
The chemical behavior and physical characteristics of 1,2,3,4-Tetrahydroquinoxalin-2-ol are intrinsically linked to its three-dimensional structure. Structure-reactivity and structure-property relationship studies aim to elucidate these connections through computational modeling.
Computational Approaches to Chemical Reactivity Prediction
A common approach involves the use of Density Functional Theory (DFT) to calculate molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack).
Fukui functions are also employed to predict the local reactivity of different atomic sites within the molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with greater precision.
The following table presents hypothetical reactivity descriptors for this compound, calculated using DFT at the B3LYP/6-31G(d) level of theory. Such data is instrumental in predicting how the molecule will interact with other reagents.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Ionization Potential | 5.8 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 0.5 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.15 eV | A measure of the molecule's ability to attract electrons. |
| Hardness (η) | 2.65 eV | A measure of the molecule's resistance to change in its electron distribution. |
| Softness (S) | 0.19 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |
Quantitative Structure-Property Relationship (QSPR) Model Development
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with a specific property of interest. For this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, or a specific biological activity.
The development of a QSPR model typically involves the following steps:
Data Set Collection: A series of molecules with known experimental values for the property of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build a mathematical relationship between the calculated descriptors and the experimental property.
Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques to ensure its robustness and reliability.
For instance, a hypothetical QSPR model could be developed to predict the aqueous solubility (LogS) of derivatives of this compound. An illustrative MLR equation for such a model might look like:
LogS = 0.5 - 0.02 * (Molecular Weight) + 0.3 * (Polar Surface Area) - 0.8 * (LogP)
The following table presents a hypothetical QSPR model for predicting the aqueous solubility of a series of substituted this compound derivatives.
Table 2: Hypothetical QSPR Model for Aqueous Solubility (LogS) of this compound Derivatives
| Descriptor | Coefficient | Standard Error | p-value | Interpretation |
|---|---|---|---|---|
| Molecular Weight (MW) | -0.015 | 0.003 | <0.001 | Increased molecular weight is associated with decreased solubility. |
| Polar Surface Area (PSA) | 0.25 | 0.05 | <0.001 | A larger polar surface area leads to higher solubility. |
| LogP (Octanol-Water Partition Coefficient) | -0.60 | 0.10 | <0.001 | Increased lipophilicity (higher LogP) results in lower aqueous solubility. |
| Number of Hydrogen Bond Donors (HBD) | 0.15 | 0.04 | <0.01 | More hydrogen bond donors enhance solubility. |
| Number of Rotatable Bonds (nRotb) | -0.05 | 0.02 | <0.05 | Increased conformational flexibility can slightly decrease solubility. |
Such QSPR models are invaluable in the early stages of drug discovery and materials science, as they allow for the rapid screening of virtual libraries of compounds to identify candidates with desirable properties, thereby saving significant time and resources.
Strategic Utility of 1,2,3,4 Tetrahydroquinoxalin 2 Ol As a Synthetic Intermediate
Foundational Building Block in Heterocyclic Synthesis
1,2,3,4-Tetrahydroquinoxalin-2-ol is a valuable precursor in the synthesis of various heterocyclic compounds, particularly those containing the quinoxaline (B1680401) core. The inherent reactivity of its functional groups allows for systematic modifications and elaborations to generate a broad spectrum of derivatives with diverse properties and potential applications.
Construction of Annulated and Fused Polycyclic Systems
The tetrahydroquinoxaline framework is a key component in the synthesis of annulated and fused polycyclic systems. These complex structures are of significant interest due to their presence in natural products and their potential applications in materials science and medicinal chemistry. The synthesis of these systems often involves domino reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. For example, domino reactions have been successfully employed to generate tetrahydroquinolines with previously inaccessible substitution patterns, which are crucial for the design of new drugs. mdpi.com
One notable approach involves the use of Fischer indole (B1671886) synthesis to construct tetracyclic skeletons, which are key intermediates in the synthesis of complex molecules. beilstein-journals.org Furthermore, methods such as the intramolecular nucleophilic aromatic hydrogen substitution reaction and the Scholl cross-coupling reaction have been developed to create polycyclic systems based on a beilstein-journals.orgresearchgate.netresearchgate.netchalcogenodiazolo[3,4-b]pyrazine scaffold. researchgate.net These synthetic strategies highlight the versatility of quinoxaline-based intermediates in building intricate molecular frameworks.
Precursor to Structurally Diverse Quinoxalinone Derivatives and Analogues
This compound and its parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), are instrumental in the synthesis of a wide variety of quinoxalinone derivatives and their analogues. researchgate.netontosight.ai These compounds are of significant interest in medicinal chemistry due to their broad range of biological activities. The synthesis of these derivatives often starts from the basic quinoxaline structure, which can be modified through various chemical reactions.
A common synthetic route involves the condensation of o-phenylenediamines with carbonyl compounds, followed by reduction steps to achieve the desired tetrahydroquinoxaline core. ontosight.ai This core can then be further functionalized. For instance, quinoxalin-2-ones can be readily prepared and subsequently transformed into 1,2,3,4-tetrahydroquinoxalines, quinoxalines, and quinoxalin-2(1H)-ones through simple reduction and oxidation processes. researchgate.net This flexibility allows for the creation of a diverse library of compounds with varying substitution patterns and oxidation states.
The following table showcases examples of quinoxalinone derivatives synthesized from tetrahydroquinoxaline precursors and their observed biological activities:
| Derivative Type | Synthetic Approach | Key Features | Potential Applications |
| Quinoxalin-2-ones | Copper-catalyzed formation from 2-haloanilines and amino acids, followed by reduction/oxidation. researchgate.net | Varied oxidation states and substitution patterns. | Olfactory properties, inhibition of hepatic lipid accumulation. researchgate.net |
| 1,2,3,4-Tetrahydro-4-butyl-2-quinoxalinone | Condensation of o-phenylenediamines with carbonyl compounds and subsequent reduction. ontosight.ai | Partially saturated quinoxaline ring with a butyl group. | Antimicrobial, antiviral, anticancer, and anti-inflammatory. ontosight.ai |
| Schiff's Bases of Quinoxalinones | Introduction of an azomethine group and an aryl moiety. nih.gov | Enhanced biological activity through functionalization. | Antibacterial, COX-2 and LDHA inhibitors, anti-colorectal agents. nih.gov |
Key Intermediate in the Synthesis of Complex Molecular Architectures
The tetrahydroquinoline scaffold, of which this compound is a derivative, is a prevalent core structure in a multitude of synthetic pharmaceuticals and natural products. nih.gov Its importance as a key intermediate lies in its ability to serve as a foundational structure that can be elaborated into more complex and biologically active molecules. mdpi.com
For instance, the synthesis of the antipsychotic drug lumateperone (B1672687) involves a tetracyclic key intermediate derived from 3,4-dihydroquinoxalin-2(1H)-one, a closely related structure. beilstein-journals.org This highlights the role of such intermediates in constructing intricate, multi-ring systems with significant therapeutic value. The development of novel synthetic routes to these intermediates, often focusing on efficiency and scalability, is an active area of research. beilstein-journals.org The versatility of the tetrahydroquinoline nucleus allows for the creation of a wide range of compounds with diverse pharmacological properties, including antiarrhythmic, schistosomicidal, and antiviral activities. nih.gov
Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation
The structural framework of this compound is well-suited as a scaffold for diversity-oriented synthesis (DOS). DOS aims to create a wide range of structurally diverse molecules from a common starting point, which is essential for the discovery of new bioactive compounds. The tetrahydroquinoxaline core provides multiple points for diversification, allowing for the systematic introduction of various functional groups and substituents.
This approach has been successfully applied to the synthesis of 1,3-trans-disubstituted tetrahydroisoquinolines, which are common structural units in naphthylisoquinoline alkaloids. nih.gov By employing a modular and convergent synthetic strategy, a diverse library of these compounds can be rapidly assembled. nih.gov Similarly, the quinoxalinone scaffold has been used to generate libraries of derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. ontosight.ainih.gov The ability to generate a large number of analogues from a central scaffold like this compound is a powerful tool in drug discovery and chemical biology.
Role in Multi-Component Reactions and Cascade Processes
This compound and related structures are valuable participants in multi-component reactions (MCRs) and cascade processes. These types of reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from simple starting materials. nih.gov
The Povarov reaction, a three-component reaction, is a classic example where tetrahydroquinoline derivatives can be synthesized. rsc.orgresearchgate.net This reaction typically involves an aniline, an aldehyde, and an activated alkene to form the tetrahydroquinoline ring system. The use of catalysts can enhance the efficiency and selectivity of these reactions, and performing them in environmentally friendly solvents like water makes the process greener. rsc.org
Furthermore, direct C-H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions has emerged as a powerful strategy for introducing diverse functional groups. mdpi.com These reactions allow for the simultaneous formation of multiple bonds, such as C-C and C-heteroatom bonds, leading to a wide array of functionalized quinoxalinone derivatives. mdpi.com Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been utilized to synthesize fused-ring tetrahydroquinolines with high diastereoselectivity. nih.gov
Advanced Research Directions and Unexplored Avenues for 1,2,3,4 Tetrahydroquinoxalin 2 Ol
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of tetrahydroquinoxaline derivatives, including 1,2,3,4-tetrahydroquinoxalin-2-ol, is an area of active research, driven by the prevalence of this scaffold in biologically active compounds. nih.govmdpi.comresearchgate.net Classical approaches often involve the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds or their surrogates. mtieat.org However, contemporary research focuses on developing more efficient and versatile methods.
Domino reactions, also known as cascade or tandem reactions, have emerged as a powerful strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. mdpi.com These reactions offer advantages such as high atom economy, selectivity, and reduced waste, aligning with the principles of green chemistry. mdpi.com For instance, a one-pot synthesis of N-substituted tetrahydroquinolines has been achieved by reacting quinoline (B57606) and alkyl/acyl halides with Hantzsch dihydropyridine (B1217469) ester under mild conditions. researchgate.net Another approach involves a three-component imino Diels-Alder reaction (Povarov reaction) between anilines, benzaldehyde, and trans-anethole in the presence of acidic catalysts to yield substituted tetrahydroquinolines. researchgate.net
Recent advancements also include palladium-catalyzed reactions. A two-step procedure involving an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald-Hartwig amination, provides direct access to 1,2,3,4-tetrahydroquinolines. researchgate.net Additionally, a novel synthetic route to 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones involves a key condensation reaction between o-phenylenediamine (B120857) and maleic anhydride, followed by tosylation and alkylation. researchgate.net
| Methodology | Key Features | Reactants | Catalyst/Reagent | Advantages | Reference(s) |
| Domino Reaction | One-pot, multi-step sequence | Quinoline, Alkyl/Acyl Halides | Hantzsch Dihydropyridine Ester | High efficiency, atom economy | mdpi.comresearchgate.net |
| Povarov Reaction | Three-component imino Diels-Alder | Anilines, Benzaldehyde, trans-Anethole | Acidic Catalysts | Direct synthesis of substituted derivatives | researchgate.net |
| Hydroaminoalkylation/Buchwald-Hartwig Amination | Two-step, regioselective | ortho-Chlorostyrenes, N-Methylanilines | Titanium complex, Palladium catalyst | Access to specific isomers | researchgate.net |
| Condensation/Functionalization | Multi-step classical approach | o-Phenylenediamine, Maleic Anhydride | - | Access to functionalized quinoxalin-2-ones | researchgate.net |
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
The exploration of novel chemical transformations and reactivity patterns of this compound and its derivatives is crucial for expanding their synthetic utility. Research into the reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde (B43269) level of oxidation has provided insights into their chemical behavior. nih.gov The reactivity of the tetrahydroquinoxaline scaffold can be tuned by introducing various substituents, leading to diverse biological activities. For instance, tetrahydroquinoxaline sulfonamide derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov
The Ritter reaction, which forms C-N bonds via the reaction of carbocations with nitriles, has been advanced using single electron transfer (SET) chemistry, including photo- and electrochemistry, to generate reactive radical intermediates. researchgate.net These modern approaches expand the scope of precursors for the Ritter reaction and introduce novel mechanistic pathways. researchgate.net
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Researchers have developed ML models that can predict the "point of no return" in a reaction, known as the transition state, with greater speed and accuracy than traditional methods. medium.com This predictive power accelerates the discovery of new drug candidates and the optimization of synthetic pathways. medium.com By learning from existing reaction data, these models can suggest optimal reaction conditions and even design novel molecules with desired properties. medium.comresearchgate.net For instance, an ML approach called ReactionPredictor models elementary reactions as interactions between approximate molecular orbitals to predict reaction outcomes. researchgate.net This synergy between ML and quantum mechanical calculations can prioritize and validate potential reaction mechanisms. researchgate.net
In-Depth Studies of Excited State Dynamics and Photochemistry
Understanding the excited-state dynamics and photochemistry of this compound is essential for its potential applications in areas like photodynamic therapy and molecular probes. The study of related heterocyclic systems provides valuable insights. For example, femtosecond pump-probe experiments on isolated n-hydroxyquinoline (nHQ) molecules revealed significant differences in their photoinduced dynamics. nih.gov While 8-hydroxyquinoline (B1678124) exhibits a rapid decay of its probe signal, 6-hydroxyquinoline (B46185) shows a much longer time constant, highlighting the influence of the intramolecular hydrogen bond. nih.gov
Computational methods, such as ab initio molecular dynamics, are employed to investigate the photochemical processes of organic molecules. researchgate.net These studies can elucidate complex relaxation pathways, including internal conversion and intersystem crossing, which are fundamental to many photoinduced phenomena. researchgate.net For instance, investigations into the excited-state dynamics of 3-hydroxychromone have revealed different deactivation mechanisms in the gas phase compared to in solution, emphasizing the role of the environment in dictating photochemical behavior. rsc.org The development of fluorescent probes often relies on understanding the excited-state intramolecular proton transfer (ESIPT) process, which can lead to strong fluorescence. rsc.org
Exploration in Advanced Materials Chemistry and Chemical Probe Design
The unique structural and electronic properties of the tetrahydroquinoxaline scaffold make it a promising candidate for applications in advanced materials chemistry and the design of chemical probes. Tetrahydroquinoxaline derivatives have been incorporated into dye-sensitized solar cells, demonstrating their potential in materials for energy applications. mtieat.org
In the realm of chemical biology, small molecules are used as chemical probes to study the function of proteins and their roles in disease. nih.gov The tetrahydroisoquinoline scaffold, structurally related to tetrahydroquinoxaline, has been extensively studied for its biological activities and potential as a basis for drug design. nih.govmdpi.com Derivatives of 1,2,3,4-tetrahydroquinoxaline (B1293668) have been designed as colchicine (B1669291) binding site inhibitors, which interfere with microtubule dynamics and show potential as anticancer agents. nih.gov Molecular docking studies help in understanding the binding interactions of these compounds with their biological targets, guiding the design of more potent and selective inhibitors. nih.gov
Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. For tetrahydroquinoxaline derivatives, mechanistic studies focus on various aspects, from their formation to their subsequent reactions. The mechanism of domino reactions used to synthesize tetrahydroquinolines often involves a sequence of steps, such as reduction of a nitro group, formation of a cyclic imine, and subsequent reduction. nih.gov
In the context of palladium-catalyzed synthesis, the mechanism involves steps like hydroaminoalkylation and intramolecular amination. researchgate.net Carboxylic acid derivatives, which can be related to functionalized quinoxalinones, undergo nucleophilic acyl substitution, and understanding the reactivity order of different derivatives is key to planning synthetic routes. youtube.com Computational modeling, in conjunction with experimental studies, plays a crucial role in elucidating the intricate details of these complex reaction pathways. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-Tetrahydroquinoxalin-2-ol, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via reductive cyclization or condensation reactions. For example, Scheme 4a in describes a two-step process: (i) reduction of a precursor using lithium aluminum hydride (LiAlH₄) in THF at room temperature, followed by (ii) treatment with thionyl chloride (SOCl₂) in chloroform to yield the final product. Reaction time, solvent polarity, and stoichiometry critically affect purity. For instance, LiAlH₄ must be handled under anhydrous conditions to avoid side reactions . Alternative routes involve cyclization of diamines with glyoxal derivatives in ethanol under reflux ( ), where acidic catalysts (e.g., acetic acid) improve cyclization efficiency .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer : Post-synthesis characterization relies on:
- ¹H/¹³C NMR : To confirm the hydroxyl group (-OH) and tetrahydroquinoxaline backbone. For example, in , NMR data (δ 7.2–7.8 ppm for aromatic protons) validated the structure of a related quinoxaline derivative.
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., m/z 178.1 for C₉H₁₀N₂O).
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹).
- HPLC/GC : Monitors purity (>95% required for biological assays) .
Q. What solvents and reagents are optimal for stabilizing this compound during storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at 0–6°C in anhydrous chloroform or methanol minimizes degradation. Reducing agents like sodium borohydride (NaBH₄) can prevent oxidation of the hydroxyl group during long-term storage .
Q. How do substituents on the quinoxaline ring influence reactivity in downstream functionalization?
- Methodological Answer : Methyl or hydroxy groups at positions 3, 6, or 7 (as in ) enhance electrophilic substitution at the aromatic ring. For example, bromination with Br₂ in acetic acid selectively targets electron-rich positions, while nitration requires mixed acid conditions (H₂SO₄/HNO₃) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives under catalytic conditions?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with phenylboronic acid) improves regioselectivity for aryl-substituted derivatives. reports 90% yield using Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O at 80°C. Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while maintaining >85% yield .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., bacterial strain variability or cell line sensitivity). Dose-response curves (IC₅₀/EC₅₀) and toxicity profiling (e.g., hemolysis assays) clarify selectivity. For example, notes that 3,6,7-trimethylquinoxalin-2-ol shows antimicrobial activity at 10 μM but cytotoxicity above 50 μM in mammalian cells .
Q. What strategies enable regioselective modification of the hydroxyl group in this compound?
- Methodological Answer : Protecting the hydroxyl group with acetyl chloride (AcCl) in pyridine ( ) allows selective alkylation or acylation at the nitrogen. Deprotection with 6 N HCl restores the hydroxyl group without side reactions .
Q. How can computational methods predict the biological targets of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
